T. cruzi-Selective Spermidine Synthase Inhibition
7-Hexyl-1,3-dimethylthieno[3,2-G]pteridine-2,4-dione inhibits Trypanosoma cruzi spermidine synthase (TcSpdSyn) with an IC₅₀ of 93 nM, while its activity against the porcine ortholog is approximately 18-fold weaker (IC₅₀ = 1,700 nM) [1]. This species-selectivity profile is distinct from the well-characterized spermidine synthase inhibitor AdoDATO (S-adenosyl-1,8-diamino-3-thiooctane), which shows potent inhibition across multiple eukaryotic species (IC₅₀ ≈ 50–200 nM for P. falciparum and mammalian enzymes) [2]. The differential between T. cruzi and mammalian spermidine synthase inhibition for this compound (18-fold) suggests a degree of parasite-selectivity that is not observed with the pan-active AdoDATO scaffold.
IC50 1,700 nM (porcine)
18-fold selectivity window
| Evidence Dimension | Species-selective enzyme inhibition (T. cruzi vs. porcine spermidine synthase) |
|---|---|
| Target Compound Data | TcSpdSyn IC₅₀ = 93 nM; porcine SpdSyn IC₅₀ = 1,700 nM |
| Comparator Or Baseline | AdoDATO: PfSpdSyn IC₅₀ ≈ 50 nM; mammalian SpdSyn IC₅₀ ≈ 100–400 nM (broad-spectrum, minimal species selectivity) |
| Quantified Difference | 18-fold selectivity (porcine/T. cruzi) for target compound vs. ≈2–8-fold for AdoDATO across species |
| Conditions | T. cruzi strain CL Brener N-terminal poly-His tagged SpdSyn expressed in E. coli BL21(DE3), 50 µM putrescine substrate; porcine SpdSyn enzymatic assay measuring labeled 5′-methylthioadenosine production |
Why This Matters
The 18-fold species-selectivity window between parasite and mammalian spermidine synthase provides a rationale for prioritizing this compound over broad-spectrum inhibitors like AdoDATO in anti-trypanosomal screening cascades where host enzyme sparing is desired.
- [1] BindingDB Entry BDBM50152094 (CHEMBL3780789). Affinity Data: IC₅₀ = 93 nM (T. cruzi SpdSyn); IC₅₀ = 1.70E+3 nM (porcine SpdSyn). View Source
- [2] Dufe, V.T., et al. (2007). Crystal structure of Plasmodium falciparum spermidine synthase in complex with decarboxylated S-adenosylmethionine and the potent inhibitors 4MCHA and AdoDATO. Journal of Molecular Biology, 373(1), 167-177. (IC₅₀ ≈ 50 nM for PfSpdS). View Source
